Yuccagenin

Description

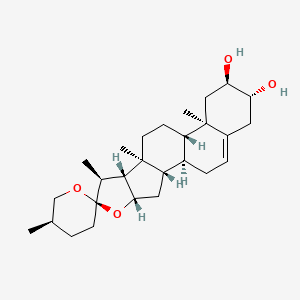

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-15,16-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3/t15-,16+,18-,19+,20+,21-,22-,23+,24+,25+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXKASWXOVPKDV-UBWBUNFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CC(C(C6)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C[C@H]([C@@H](C6)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965379 | |

| Record name | Spirost-5-en-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-97-7 | |

| Record name | Yuccagenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yuccagenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirost-5-en-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of Yuccagenin

Botanical Sources and Plant Families

Yuccagenin has been reported in plants belonging to families such as Asparagaceae and Fabaceae.

Genus Yucca Species as Primary Sources

The genus Yucca, which is part of the Asparagaceae family, is recognized as a source of steroidal saponins (B1172615), including this compound. Yucca species are predominantly found in the arid regions of North and Central America, including deserts, grasslands, and coastal areas notesfromtheroad.comresearchgate.net. The genus encompasses approximately 40-50 medicinally significant plants researchgate.net. While the search results confirm that Yucca species are sources of steroidal saponins, specific details about this compound isolation from particular Yucca species were not extensively detailed in the provided snippets. However, the genus is generally known for its saponin (B1150181) content researchgate.netanpc.ab.ca.

Presence in Agave Species

This compound has also been identified in species belonging to the genus Agave, another genus within the Asparagaceae family. Agave species are largely distributed in Mexico, with approximately 75% of species located there nih.gov. Studies on Agave species have reported the presence of various steroidal sapogenins, including this compound nih.govresearchgate.net. For instance, in Agave americana, this compound has been identified as a major aglycone in saponin-enriched fractions mdpi.com. Research on Agave brittoniana subsp. brachypus, an endemic Cuban species, also confirmed the isolation of this compound and diosgenin (B1670711) from its leaves nih.gov. A this compound-rich fraction from Agave brittoniana subsp. brachypus demonstrated inhibitory activity in in vivo studies ingentaconnect.com.

| Agave Species | This compound Presence | Notes | Source |

|---|---|---|---|

| Agave americana | Detected | Identified as a major aglycone. | mdpi.com |

| Agave brittoniana subsp. brachypus | Isolated | Isolated from leaves; present in active saponin fraction. | nih.govingentaconnect.com |

| Agave parrasana | Detected | Fragment m/z 591 appeared in SFs. | mdpi.com |

| Agave parryi | Detected | Fragment m/z 591 appeared in SFs. | mdpi.com |

| Agave colorata | Detected | Fragment m/z 591 appeared in SFs. | mdpi.com |

| Agave macroacantha | Detected | Fragment m/z 591 appeared in SFs. | mdpi.com |

| Agave weberi | Detected | Fragment m/z 591 appeared in SFs. | mdpi.com |

Identification in Trigonella foenum-graecum (Fenugreek)

Trigonella foenum-graecum, commonly known as fenugreek, is a plant in the Fabaceae family that has been shown to contain this compound. Fenugreek seeds are a known source of steroidal saponins and sapogenins nih.govnih.gov. Studies on fenugreek seeds have identified this compound as one of the minor steroidal sapogenins present, alongside compounds like diosgenin, yamogenin, tigogenin, neotigogenin, smilagenin, and sarsasapogenin (B1680783) nih.govacs.orgcapes.gov.br. Research involving the analysis of steroidal sapogenins from fenugreek using techniques like gas chromatography and mass spectrometry has confirmed the detection of this compound as a minor component in hydrolyzed seed extracts capes.gov.br.

| Plant Part (Fenugreek) | This compound Presence | Notes | Source |

|---|---|---|---|

| Seeds | Detected | Identified as a minor sapogenin. | nih.govacs.orgcapes.gov.br |

Detection in Allium rotundum

This compound has been detected in Allium rotundum, a species belonging to the genus Allium, which is currently classified under the Amaryllidaceae family nih.govresearchgate.netresearchgate.net. The aerial parts of A. rotundum have been reported to contain various sapogenins, including this compound, along with others such as tigogenin, gitogenin, and hecogenin (B1673031) researchgate.netyok.gov.tr. Steroidal saponins are widely distributed among monocots, including the Amaryllidaceae family nih.govresearchgate.net.

| Plant Part (Allium rotundum) | This compound Presence | Source |

|---|---|---|

| Aerial parts | Detected | researchgate.netyok.gov.tr |

Reports in Curculigo Orchioides

Curculigo orchioides, a plant in the Hypoxidaceae family, has also been reported to contain this compound. The rootstock of C. orchioides has been found to contain various chemical constituents, including a sapogenin identified as this compound kau.inresearchgate.net. This compound is listed as one of the major components found in Curculigo orchioides rhizomes ijpsonline.com. Studies utilizing network pharmacology approaches to determine the active components of Curculigo orchioides have also listed this compound among the identified compounds nih.gov.

| Plant Part (Curculigo Orchioides) | This compound Presence | Source |

|---|---|---|

| Rootstock/Rhizomes | Identified | kau.inresearchgate.netijpsonline.comnih.gov |

Isolation from Herreria montevidensis

This compound has been isolated from the roots of Herreria montevidensis, a vine native to South America and placed in the family Asparagaceae, subfamily Agavoideae mdpi.comwikipedia.org. Research on the roots of H. montevidensis has led to the isolation and identification of various compounds, including spirostane steroids mdpi.comresearchgate.net. Among the isolated compounds, 14α-hydroxy-yuccagenin has been identified mdpi.comsemanticscholar.org.

| Plant Part (Herreria montevidensis) | This compound Presence | Notes | Source |

|---|---|---|---|

| Roots | Isolated | Specifically, 14α-hydroxy-yuccagenin. | mdpi.comresearchgate.netsemanticscholar.org |

Marine and Other Biological Sources

Beyond its well-known presence in plants, this compound has been reported in marine environments and other biological sources.

Occurrence in Starfish and Marine Sponges [S1.3]

Based on reported findings [S1.3], this compound occurs in marine organisms, specifically starfish and marine sponges. While steroidal compounds are known to diversify in marine invertebrates and are believed to serve ecological functions such as defense chemrxiv.org, specific research confirming the presence and concentration of this compound in these particular organisms was not found in the conducted searches. However, the provided source [S1.3] indicates its occurrence in these marine taxa.

Ecological Role and Physiological Function in Producer Organisms

The presence of this compound in diverse organisms suggests it plays roles pertinent to their survival and interaction within their environments. As a sapogenin, it is intrinsically linked to saponins, compounds known for their biological activities. researchgate.net

Role in Plant Defense Mechanisms

In the plant kingdom, where this compound is notably found in genera such as Yucca and Agave, it is understood to contribute to defense mechanisms. ontosight.ainih.govscielo.sa.crbenthamdirect.com Saponins, including those with this compound as their aglycone, are considered secondary metabolites that play crucial roles in protecting plants against biotic stresses. mdpi.comresearchgate.netteacherspayteachers.com These compounds can act as deterrents to herbivores and exhibit activity against pathogens. mdpi.com The production of such secondary metabolites is a sophisticated strategy developed by sessile plants to survive environmental challenges. mdpi.com

While specific detailed research findings on the precise physiological function of this compound itself within the plant or marine organism are limited in the available information, its classification as a steroidal sapogenin and its association with saponins strongly implicate its involvement in chemical defense. Steroids in marine invertebrates are similarly thought to function as defensive chemical barriers against predators or pathogens. chemrxiv.org

Compound Information

| Compound Name | PubChem CID |

| This compound | 3083608 |

| Diosgenin | 8782 |

| Smilagenin | 101114 |

Data Table: Basic Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C27H42O4 | foodb.caebi.ac.ukcdutcm.edu.cnuni.lu |

| Molecular Weight | 430.62 g/mol | foodb.caebi.ac.ukcdutcm.edu.cn |

| Physical State | White, crystalline powder | ontosight.ai |

| Water Solubility | Sparingly soluble | ontosight.ai |

| Organic Solubility | Soluble (e.g., methanol (B129727), ethanol) | ontosight.ai |

| Classification | Steroidal Sapogenin, Triterpenoid (B12794562) | ontosight.aifoodb.caebi.ac.uk |

| Backbone | Spirostane | ontosight.ai |

Biosynthetic Pathways and Precursors of Yuccagenin

Central Isoprenoid Biosynthesis Pathways

Isoprenoids, also known as terpenoids, are a large and diverse class of organic compounds synthesized from isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). jst.go.jpkegg.jpwikipedia.org These five-carbon units are condensed to form larger isoprenoid precursors, which then undergo various modifications to produce the final compounds. kegg.jp Yuccagenin, as a steroidal saponin (B1150181), is a modified triterpenoid (B12794562), meaning its core structure is derived from a 30-carbon precursor. foodb.canih.govuleth.ca

There are two primary, independent biosynthetic pathways for IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. rsc.orgjst.go.jpkegg.jp While both pathways produce the essential C5 units, they are compartmentalized within plant cells and typically lead to different classes of isoprenoids. rsc.orgkegg.jp

Mevalonate (MVA) Pathway in Terpenoid and Sterol Synthesis

The MVA pathway is the primary route for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols in the cytosol of plants, fungi, and animals. rsc.orgkegg.jplibretexts.orgnih.gov This pathway begins with the condensation of three molecules of acetyl-coenzyme A (acetyl-CoA). libretexts.orgwikipedia.orgcreative-proteomics.comnih.gov

The initial steps of the MVA pathway involve:

A Claisen condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, catalyzed by acetoacetyl-CoA thiolase (also known as thiolase). libretexts.orgcreative-proteomics.comnih.gov

An aldol-like condensation of acetoacetyl-CoA with a third molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), catalyzed by HMG-CoA synthase. libretexts.orgnih.gov

The reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase. libretexts.orgwikipedia.orgnih.gov This step is often considered rate-limiting in sterol synthesis and is the target of statin drugs. wikipedia.orgresearchgate.net

Mevalonate then undergoes a series of phosphorylation and decarboxylation steps to produce IPP. libretexts.orgwikipedia.orgnih.govnih.gov

Here is a simplified overview of the initial steps of the MVA pathway:

| Step | Reactants | Enzyme | Product |

| 1 | 2 x Acetyl-CoA | Acetoacetyl-CoA thiolase | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | HMG-CoA |

| 3 | HMG-CoA | HMG-CoA reductase | Mevalonate |

| 4 | Mevalonate | Mevalonate kinase | Mevalonate 5-phosphate |

| 5 | Mevalonate 5-phosphate | Phosphomevalonate kinase | Mevalonate 5-diphosphate |

| 6 | Mevalonate 5-diphosphate | Mevalonate diphosphate decarboxylase | Isopentenyl diphosphate (IPP) |

The MVA pathway is localized in the cytoplasm and peroxisomes of eukaryotes. rsc.orgbiorxiv.org In plants, it is primarily responsible for the synthesis of triterpenes and sterols. rsc.orgkegg.jpbiorxiv.org

Relationship to Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP)

IPP and DMAPP are the universal five-carbon precursors for all isoprenoids. jst.go.jpkegg.jpwikipedia.org While the MVA pathway directly produces IPP, IPP can be isomerized to DMAPP by the enzyme isopentenyl diphosphate isomerase (IDI). wikipedia.orgnih.govwikipedia.orgnih.gov This interconversion is crucial because DMAPP is the electrophilic partner that initiates the condensation reactions with IPP to build longer isoprenoid chains. nih.gov

The condensation of IPP and DMAPP units, catalyzed by prenyltransferases, leads to the formation of larger precursors:

DMAPP + IPP → Geranyl diphosphate (GPP, C10) - precursor for monoterpenes. rsc.orgkegg.jp

GPP + IPP → Farnesyl diphosphate (FPP, C15) - precursor for sesquiterpenes and triterpenes. rsc.orgkegg.jpresearchgate.net

FPP + IPP → Geranylgeranyl diphosphate (GGPP, C20) - precursor for diterpenes and tetraterpenes. rsc.orgkegg.jpresearchgate.net

This compound, being a C27 steroidal saponin, is derived from a triterpenoid precursor (C30). foodb.canih.govuleth.ca The biosynthesis of C30 compounds, such as squalene (B77637) (a key intermediate in sterol synthesis), involves the head-to-head condensation of two molecules of FPP. nih.govnih.gov This reaction is catalyzed by squalene synthase. nih.gov Squalene is then oxidized to 2,3-oxidosqualene (B107256), which is a branching point for the synthesis of different classes of triterpenes and sterols. nih.govmdpi.comresearchgate.net

Enzymatic Steps in this compound Formation

The biosynthesis of this compound from the central isoprenoid pathway involves a series of enzymatic transformations starting from 2,3-oxidosqualene. As a spirostanol (B12661974) saponin, this compound's formation involves the cyclization of 2,3-oxidosqualene to a sterol intermediate, followed by a complex series of oxidation, hydroxylation, and glycosylation reactions, although this compound itself is an aglycone (the non-sugar part of a saponin). nih.govmdpi.comresearchgate.net

Key Enzymes and Substrate Transformations

The general pathway for steroidal saponin biosynthesis, from which this compound is derived, proceeds through cholesterol or β-sitosterol as intermediates in plants. nih.govmdpi.com

The key enzymatic steps involved in the formation of the steroidal backbone and its modification into a spirostanol like this compound include:

Cyclization of 2,3-oxidosqualene: In plants, 2,3-oxidosqualene is cyclized by cycloartenol (B190886) synthase to form cycloartenol, the precursor for plant sterols. nih.gov

Sterol Synthesis: Cycloartenol is then converted through multiple enzymatic steps to various plant sterols, including cholesterol and β-sitosterol. nih.gov Cholesterol is considered a dedicated precursor for steroidal saponins (B1172615) and glycoalkaloids in plants. nih.gov

Oxidations and Hydroxylations: The sterol backbone undergoes a series of oxidation and hydroxylation reactions at specific positions, such as C-16, C-22, and C-26. mdpi.comnih.gov These reactions are often catalyzed by cytochrome P450 enzymes (CYPs). kobe-u.ac.jpresearchgate.net For example, cholesterol 22-hydroxylase and C-26 hydroxylase are involved in the biosynthesis of diosgenin (B1670711), another spirostanol saponin. nih.govkobe-u.ac.jpresearchgate.net While specific enzymes for every step leading to this compound are not fully elucidated in all organisms, similar enzymatic activities are expected for the formation of the spirostanol structure. The introduction of hydroxyl groups at positions 2 and 3, as seen in this compound, would also require specific hydroxylase enzymes. rsc.org

Formation of the Spiroketa Ring System: The characteristic spiroketal structure of spirostanol saponins like this compound is formed through cyclization reactions involving the modified side chain of the sterol precursor. This likely involves hydroxylation at C-22 and C-26, followed by cyclization and cleavage of a glycosidic bond if starting from a furostanol precursor. mdpi.comresearchgate.netresearchgate.net

Glycosylation (for saponins): While this compound is an aglycone, steroidal saponins involve the attachment of sugar moieties, typically at the C-3 hydroxyl group and sometimes at other positions like C-1, C-2, C-24, or C-26 (in furostanols). mdpi.com These steps are catalyzed by UDP-glycosyltransferases (UGTs). mdpi.comresearchgate.net

The specific sequence and enzymes involved in the precise oxidations and cyclizations leading to the unique structure of this compound, including the double bond at C5 and the hydroxyl groups at C2 and C3, require further detailed enzymatic studies. rsc.org

Extraction, Isolation, and Purification Methodologies for Yuccagenin

Conventional Extraction Techniques

Conventional methods for extracting Yuccagenin have been widely employed and are characterized by their reliance on solvent properties and classical laboratory equipment. These techniques, while often time-consuming, form the foundational basis for the isolation of this compound.

Maceration is a simple and straightforward solid-liquid extraction technique that involves soaking the plant material in a solvent for a specified period to allow for the dissolution of the target compounds. For the extraction of steroidal saponins (B1172615) like those that yield this compound upon hydrolysis, the dried and powdered plant material is typically submerged in a solvent at room temperature with occasional agitation to enhance mass transfer.

The process generally involves soaking the plant material for a period ranging from several hours to several days. The choice of solvent is critical and is often a polar solvent to effectively extract the glycosidic saponins. Following the maceration period, the mixture is filtered to separate the liquid extract from the solid plant residue. The resulting extract, containing the saponins, is then concentrated, often under reduced pressure, to yield a crude extract that can be further purified.

Soxhlet extraction is a continuous solid-liquid extraction method that offers a more exhaustive extraction compared to simple maceration. This technique utilizes a specialized apparatus that continuously cycles a fresh portion of the extraction solvent through the plant material. This repeated washing with a warm solvent enhances the extraction efficiency, particularly for compounds with limited solubility.

In a typical Soxhlet procedure for saponin (B1150181) extraction, the powdered plant material is placed in a thimble within the main chamber of the Soxhlet extractor. The extraction solvent, held in a boiling flask below, is heated. The solvent vapor travels up a distillation arm and condenses in a condenser, dripping down onto the plant material in the thimble. Once the chamber is filled with the solvent to the level of a siphon arm, the extract is siphoned back into the boiling flask. This cycle is repeated multiple times over several hours to ensure thorough extraction. A patent for the extraction of steroidal saponins from Yucca baccata mentions the use of Soxhlet extraction with absolute methanol (B129727) for further purification of a precipitated saponin product google.com.

The choice and optimization of the solvent system are paramount for the successful extraction and purification of this compound. Due to the glycosidic nature of the precursor saponins, polar solvents are generally employed for the initial extraction.

Hydroalcoholic Solvents: Aqueous solutions of alcohols, such as methanol and ethanol (B145695), are commonly used for the initial extraction of saponins from plant materials. A patent for isolating steroidal saponins from Yucca baccata suggests using hot aqueous methanol, ethanol, or isopropanol (B130326) for the initial extraction google.com. The water content in the hydroalcoholic mixture can be adjusted to optimize the extraction of saponins with varying polarities. For instance, studies on the extraction of other steroidal saponins have shown that an ethanol concentration of around 70-85% can be optimal frontiersin.orgmdpi.com.

n-Butanol-Water Partitioning: Following the initial extraction, a liquid-liquid partitioning step is frequently employed for the preliminary purification of the crude saponin extract. This typically involves partitioning the aqueous extract against a water-immiscible solvent like n-butanol. The saponins preferentially move into the n-butanol phase, while more polar impurities such as sugars and salts remain in the aqueous phase. This method is effective for concentrating and purifying the saponin fraction before further chromatographic separation or hydrolysis to obtain this compound silae.itresearchgate.net. A study on Yucca baccata extracts involved soaking the dry material in distilled water, followed by mixing the aqueous phase with an equal volume of n-butanol and stirring. This process was repeated three times to separate the butanolic phase containing the saponins nih.gov. Similarly, a patent describes extracting a substantially aqueous saponin-containing concentrate with butanol to form a butanol phase containing the saponins google.com.

| Parameter | Maceration | Soxhlet Extraction |

| Principle | Soaking of plant material in a solvent at room temperature. | Continuous extraction with fresh, hot solvent. |

| Typical Solvents | Hydroalcoholic solutions (e.g., aqueous ethanol, aqueous methanol). | Methanol, Ethanol. |

| Temperature | Room temperature. | Boiling point of the solvent. |

| Duration | Several hours to days. | Several hours. |

| Efficiency | Less exhaustive. | More exhaustive. |

Advanced and Emerging Extraction Technologies

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, advanced extraction technologies have been developed. These methods utilize external energy sources to accelerate the extraction process.

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, leading to cell disruption and enhanced penetration of the solvent into the plant matrix. This results in a significant increase in extraction efficiency and a reduction in extraction time and temperature.

For the extraction of steroidal saponins, UAE has been shown to be more efficient than conventional methods. A study on the extraction of saponins from Yucca schidigera demonstrated that UAE resulted in a higher yield, a shorter extraction time, and a reduction in the volume of solvent used compared to conventional sequential extraction unison.mx. The optimization of UAE parameters, such as ultrasonic power, temperature, time, and solvent-to-solid ratio, is crucial for maximizing the yield of the target compounds. Research on other steroidal saponins has identified optimal UAE conditions, including an ethanol concentration of 85% (v/v), a liquid-solid ratio of 10:1 (mL/g), an extraction time of 75 minutes, and a temperature of 50°C nih.govresearchgate.net.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the plant material, thereby accelerating the extraction process. The principle of MAE is based on the direct interaction of microwaves with polar molecules (like water and polar solvents) within the plant matrix. This rapid and localized heating creates a pressure gradient inside the plant cells, leading to cell wall rupture and the release of intracellular components into the solvent.

MAE offers several advantages, including significantly shorter extraction times, reduced solvent consumption, and often higher extraction yields compared to conventional methods nih.gov. A study comparing MAE with traditional methods for the extraction of silybinin found that MAE was the fastest method, achieving in 12 minutes what took 12 hours with Soxhlet extraction and 24 hours with maceration to achieve a comparable, though lower, yield acgpubs.org. While specific studies on the MAE of this compound are limited, research on the extraction of saponins from Yucca has been conducted.

| Feature | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |

| Energy Source | High-frequency sound waves. | Microwave radiation. |

| Mechanism | Acoustic cavitation, cell disruption. | Rapid, localized heating, cell rupture. |

| Advantages | Reduced extraction time and temperature, increased yield. | Extremely short extraction time, reduced solvent use, higher yield. |

| Key Parameters | Power, frequency, temperature, time, solvent-to-solid ratio. | Power, temperature, time, solvent properties, solvent-to-solid ratio. |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a sophisticated separation technique that utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. tsijournals.comwikipedia.org A substance enters a supercritical state when its temperature and pressure are brought above its critical point, endowing it with properties of both a liquid and a gas. nih.gov This allows it to diffuse like a gas and dissolve substances like a liquid, making it a highly efficient solvent. tsijournals.com The process involves pumping liquid CO2 to a heating zone to bring it to supercritical conditions, after which it is introduced into an extraction vessel containing the sample matrix. wikipedia.org The supercritical fluid rapidly diffuses into the matrix, dissolving the target compounds. wikipedia.org

The solvent strength and selectivity of the supercritical fluid can be precisely controlled by modifying the pressure and temperature. tsijournals.comwikipedia.org For instance, increasing the pressure leads to a higher fluid density, which enhances the solubility of the solute. nih.gov This tunability allows for the selective extraction of different compounds; volatile oils might be extracted at low pressures (e.g., 100 bar), while higher pressures are needed for other components like lipids. wikipedia.org

Supercritical CO2 (SC-CO₂) is a nonpolar solvent, which makes it ideal for extracting nonpolar molecules. nih.govmdpi.com However, for polar compounds like saponins, including this compound, the polarity of the SC-CO₂ must be modified. This is achieved by adding a co-solvent, such as ethanol or methanol, to the system. nih.gov The addition of these modifiers enhances the extraction yield for polar and larger molecules. nih.gov After extraction, the dissolved material is moved to a separator at a lower pressure. wikipedia.org This pressure drop reduces the density and dissolving power of the CO2, causing the extracted material to precipitate for collection. wikipedia.org The CO2 can then be recycled or vented. wikipedia.org SFE is considered a green technology because it often uses non-toxic, environmentally friendly solvents and can operate at low temperatures (e.g., 35-60 °C), which is crucial for preventing the degradation of thermolabile compounds. nih.govnih.gov

| Parameter | Effect on Extraction | Rationale |

| Pressure | Increasing pressure generally increases the extraction yield. nih.gov | Higher pressure increases the density of the supercritical fluid, enhancing its solvating power. nih.gov |

| Temperature | The effect varies; it can increase or decrease solubility depending on the compound and pressure. | Higher temperature can increase vapor pressure of the solute but decrease the solvent density. For thermolabile compounds, lower temperatures (35-60°C) are preferred to avoid degradation. nih.gov |

| Co-solvent | Addition of polar co-solvents (e.g., ethanol, methanol) increases the extraction efficiency of polar compounds. nih.gov | Modifies the polarity of the primary solvent (SC-CO₂), improving solubility for polar target molecules like saponins. nih.gov |

| Flow Rate | An optimized flow rate ensures sufficient contact time without excessive solvent use. | Affects the kinetics of the extraction process, balancing between diffusion and throughput. wikipedia.org |

Chromatographic Purification Strategies

Column Chromatography (CC)

Column chromatography is a fundamental and widely used preparative technique for separating and purifying compounds from a mixture. chemistryhall.com The method relies on a stationary phase, typically a solid adsorbent like silica (B1680970) gel or alumina, packed into a vertical glass column. umich.educolumn-chromatography.com The mixture to be separated is loaded onto the top of the column, and a solvent or solvent mixture, known as the mobile phase or eluent, is passed through the column. youtube.com

Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. column-chromatography.com Compounds with a higher affinity for the stationary phase move down the column more slowly, while compounds with a greater affinity for the mobile phase travel faster, leading to their separation into distinct bands. In the case of purifying spirostanol (B12661974) saponins like this compound from Yucca schidigera extracts, silica gel column chromatography is an effective method. nih.gov In a typical setup, the column is packed with silica gel, and the crude extract is applied to the top. The column is then eluted with a gradient of solvents, often starting with a nonpolar solvent and gradually increasing the polarity. This allows for the sequential elution of compounds based on their polarity. The separated fractions are collected in test tubes and can be analyzed for purity. youtube.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique used extensively in phytochemistry. scispace.com It is primarily used to determine the number of components in a mixture, to check the purity of a compound, and to monitor the progress of a separation process like column chromatography. umich.eduscispace.com TLC involves a stationary phase, which is a thin layer of an adsorbent such as silica gel or alumina, coated onto a flat, inert support like a glass or aluminum plate. chemistryhall.comscispace.com

The process begins by spotting a small amount of the sample solution onto a baseline drawn near the bottom of the TLC plate. chemistryhall.comumich.edu The plate is then placed vertically in a sealed chamber containing a small amount of a suitable mobile phase (solvent). scispace.com The solvent moves up the plate by capillary action, and as it passes over the sample spot, it dissolves the mixture and carries it up the plate. chemistryhall.comscispace.com Different compounds travel at different rates depending on their polarity and their interaction with the stationary and mobile phases, resulting in separation. scispace.com

The behavior of a compound is characterized by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. scispace.com After development, the separated spots, if not colored, are visualized using methods such as UV light or by spraying with a chemical reagent (e.g., sulfuric acid or vanillin/sulfuric acid) followed by heating, which causes the spots to become visible. illinois.edu

High-Performance Liquid Chromatography (HPLC) and Semi-Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used for the separation, identification, and quantification of individual components in a mixture. It operates on the same principles as column chromatography but uses high pressure to pump the mobile phase through a column packed with smaller particles, leading to much higher resolution and faster separation times.

HPLC systems can be categorized based on their scale and purpose:

Analytical HPLC is used to identify and quantify compounds in a sample, typically working with very small sample sizes (0.01 - 2 mg). researchgate.net It employs columns with small internal diameters (2-4.6 mm) and small particle sizes (up to 5 µm) to achieve high resolution. researchgate.net

Semi-preparative HPLC bridges the gap between analytical and preparative scales. It is used to isolate modest quantities of a pure compound (0.1 - 50 mg) for further analysis or testing. researchgate.net It utilizes slightly larger columns (8-16 mm internal diameter) and can handle larger injection volumes compared to analytical HPLC. researchgate.netnih.gov

Preparative HPLC is used to purify large quantities of a substance (1 - 700 mg or more) for subsequent use. researchgate.net This requires large columns, high flow rates, and the ability to inject significant sample volumes. researchgate.netthermofisher.com

The process of scaling up from an analytical method to a semi-preparative method is a common strategy in natural product isolation. nih.gov An analytical method is first developed to achieve the desired separation. This method is then transferred to a semi-preparative system with a larger column to isolate the target compounds in sufficient amounts. nih.gov This approach ensures that the selectivity achieved at the analytical scale is maintained during purification. nih.gov

| HPLC Scale | Column ID (mm) | Sample Size (mg) | Flow Rate (mL/min) | Primary Purpose |

| Analytical | 2 - 4.6 | 0.01 - 2 | 0.1 - 2 | Identification and Quantification researchgate.net |

| Semi-preparative | 8 - 16 | 0.1 - 50 | 5 - 50 | Isolation of pure compounds for research researchgate.net |

| Preparative | 20 - 62+ | 1 - 700+ | 100 - 1000 | Bulk purification for further use researchgate.net |

Countercurrent Chromatography (CPC)

Countercurrent Chromatography (CCC), also known as Counter-Current Chromatography, is a form of liquid-liquid partition chromatography that does not use a solid support matrix for the stationary phase. mdpi.com Instead, it relies on partitioning a solute between two immiscible liquid phases. mdpi.com This unique feature eliminates complications associated with solid supports, such as irreversible adsorption of the sample, loss of activity, and peak tailing. mdpi.com

In CCC, a biphasic solvent system is used, where one phase is held stationary in the column by centrifugal force while the other phase is pumped through it as the mobile phase. bioesep.org The separation of compounds is based on their different partition coefficients (polarities and solubilities) between the two liquid phases. bioesep.org This technique is particularly advantageous for the separation and purification of natural products, including polar compounds that can be challenging to separate with other methods. mdpi.com High-Speed Counter-Current Chromatography (HSCCC) is an advanced form of CCC that uses high rotational speeds to achieve better retention of the stationary phase and more efficient separations. nih.govtautobiotech.com HSCCC has been successfully applied to the preparative isolation and purification of various natural products, often yielding compounds of high purity in a single step. nih.govtautobiotech.com

Membrane-Based Separation Techniques

Membrane-based separation is a technology that uses a selective barrier, or membrane, to separate components from a mixture. sunankalijaga.org The principle is inspired by the function of biological cell membranes. sunankalijaga.org These techniques are increasingly used in downstream processing for the separation and purification of high-value molecules from natural sources. nih.govresearchgate.net Separation is achieved based on differences in the size and shape of molecules, with the membrane retaining larger components while allowing smaller ones to pass through. sunankalijaga.org

Several pressure-driven membrane processes are used, each distinguished by the pore size of the membrane and the types of molecules they can separate:

Microfiltration (MF): Separates particles in the range of approximately 0.1 to 10 micrometers, such as suspended solids and bacteria.

Ultrafiltration (UF): Used for separating macromolecules like proteins and has pore sizes typically ranging from 1 to 100 nanometers. mdpi.com

Nanofiltration (NF): Can separate smaller organic molecules and multivalent ions, with pore sizes around 1 nanometer. mdpi.com

Reverse Osmosis (RO): Employs the densest membranes and is used to separate monovalent ions and small molecules, such as in the desalination of water. mdpi.com

These membrane technologies offer an alternative to traditional extraction and purification methods, with potential advantages in efficiency and reduced solvent use. researchgate.netmdpi.com They play a critical role in the purification of various biotechnological products. nih.gov

Ultrafiltration and Sequential Diafiltration

Ultrafiltration (UF) coupled with sequential diafiltration (DF) represents a promising, scalable, and environmentally friendly membrane-based technology for the purification of saponins from crude plant extracts. While specific research detailing the application of this methodology for the isolation of this compound is not extensively documented in scientific literature, the principles and demonstrated efficacy of this technique in purifying structurally related steroidal saponins provide a strong basis for its potential application.

Ultrafiltration is a pressure-driven membrane separation process that segregates molecules based on size. In the context of saponin purification, a crude extract is passed through an ultrafiltration membrane with a specific molecular weight cut-off (MWCO). Larger molecules, such as proteins and polysaccharides, are retained by the membrane (retentate), while smaller molecules, including saponins like this compound, water, salts, and some flavonoids, pass through as permeate. This initial step achieves a significant reduction in macromolecular impurities.

Following the initial concentration and partial purification by ultrafiltration, sequential diafiltration is employed to enhance the purity of the target saponin. Diafiltration is a process that "washes" the retained macromolecules, removing any remaining smaller impurities that may be trapped. In a sequential or discontinuous diafiltration process, a solvent (typically purified water) is added to the retentate, and the mixture is re-ultrafiltered. This process is repeated in several cycles. Each cycle further reduces the concentration of membrane-permeable impurities in the retentate, thereby increasing the relative concentration and purity of the retained saponins. The selection of an appropriate membrane MWCO is critical; it must be large enough to allow the passage of low molecular weight impurities but small enough to retain the target saponins.

Research on the purification of saponins from Gynostemma pentaphyllum using an ultrasonic-assisted membrane separation strategy highlights the potential of this approach. In such studies, ultrafiltration is effectively used to remove proteins and polysaccharides. For instance, a membrane with a 10,000 Da MWCO might be used in an initial step to separate these larger molecules. Subsequently, a membrane with a smaller MWCO, such as 1000 Da, could be used to separate saponins from smaller molecules like flavonoids. nih.gov

The efficiency of the ultrafiltration and diafiltration process can be influenced by several factors, including transmembrane pressure, temperature, pH, and the potential for membrane fouling. Optimization of these parameters is crucial for achieving high recovery and purity of the target saponin.

Below is an illustrative data table based on the expected performance of a sequential ultrafiltration and diafiltration process for the purification of a steroidal saponin from a crude plant extract.

| Process Stage | Volume (L) | Total Solids (g/L) | Saponin Concentration (g/L) | Purity (%) | Recovery (%) |

| Crude Extract | 100 | 50 | 5 | 10 | 100 |

| After Ultrafiltration (10 kDa) | 20 | 100 | 24 | 24 | 96 |

| After 1st Diafiltration | 20 | 80 | 23 | 28.75 | 92 |

| After 2nd Diafiltration | 20 | 65 | 22 | 33.85 | 88 |

| After 3rd Diafiltration | 20 | 50 | 21 | 42 | 84 |

Advanced Structural Characterization and Spectroscopic Analysis of Yuccagenin

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules like yuccagenin in solution. Through the analysis of one-dimensional and two-dimensional spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the steroidal backbone and the characteristic spiroketal side chain.

One-Dimensional (1D NMR) Spectroscopy (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling), which indicate adjacent protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, with its chemical shift indicating its functional type (e.g., alkane, alcohol, ketal).

Detailed analysis of the ¹H and ¹³C NMR spectra allows for the assignment of key structural features of this compound. For instance, the signals for the two angular methyl groups (C-18 and C-19) typically appear as sharp singlets in the upfield region of the ¹H NMR spectrum. The protons attached to carbons bearing hydroxyl groups (C-2 and C-3) and those in the spiroketal side chain (e.g., H-16, H-26) exhibit characteristic chemical shifts in the downfield region. Similarly, the ¹³C NMR spectrum shows distinctive signals for the spiroketal carbon (C-22) at approximately 110 ppm and for the carbons bonded to hydroxyl groups (C-2 and C-3).

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Note: Data is compiled from typical values for steroidal sapogenins and may vary slightly based on solvent and experimental conditions.

| Carbon No. | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity, J (Hz) |

| 1 | 31.5 | 1.55, 1.05 | m |

| 2 | 68.1 | 3.95 | m |

| 3 | 77.9 | 3.50 | m |

| 4 | 38.2 | 2.20, 1.45 | m |

| 5 | 44.9 | 1.40 | m |

| 10 | 35.6 | - | - |

| 16 | 81.2 | 4.42 | dd, J = 8.0, 8.0 |

| 18 | 16.3 | 0.81 | s |

| 19 | 12.2 | 0.80 | s |

| 21 | 14.5 | 0.98 | d, J = 7.0 |

| 22 | 109.3 | - | - |

| 26 | 66.9 | 3.48, 3.39 | m |

| 27 | 17.1 | 0.79 | d, J = 6.3 |

Two-Dimensional (2D NMR) Spectroscopy (e.g., COSY, HMQC/HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would show cross-peaks connecting adjacent protons within the steroid rings, such as H-2 with H-3, and trace the spin systems throughout the carbon framework.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms. sdsu.edu An HSQC spectrum is a powerful tool for assigning the ¹³C signals based on the more readily interpretable ¹H spectrum. For every C-H bond in this compound, a cross-peak appears, linking the chemical shifts of the proton and the carbon.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) : These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.il This information is critical for determining the relative stereochemistry of the molecule. For this compound, NOESY correlations between the angular methyl protons (H-18, H-19) and specific axial protons on the steroid rings help to confirm the chair conformations of the rings and the cis/trans fusion between them.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. ruc.dk For this compound, HRMS analysis confirms its molecular formula as C₂₇H₄₂O₄. The experimentally determined monoisotopic mass would be approximately 430.3083, consistent with this formula. chemspider.com

Coupled Techniques (e.g., GC-MS, UPLC-QTOF/MSE) for Analysis of Complex Mixtures and Fragmentation Patterns

When this compound is part of a complex mixture, such as a plant extract, its analysis requires coupling a separation technique with mass spectrometry.

GC-MS (Gas Chromatography-Mass Spectrometry) : This technique is suitable for volatile and thermally stable compounds. Steroidal sapogenins like this compound typically require derivatization (e.g., silylation) to increase their volatility before GC-MS analysis. The resulting mass spectrum shows a characteristic fragmentation pattern that can be used for identification.

UPLC-QTOF/MSE (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) : This is a powerful and sensitive technique for analyzing compounds in complex mixtures without derivatization. frontiersin.orgnih.gov UPLC provides high-resolution separation, while the QTOF mass analyzer provides accurate mass measurements for both the parent ion and its fragment ions. The fragmentation pattern of steroidal sapogenins is well-characterized and typically involves cleavages in the spiroketal side chain (rings E and F), leading to the formation of diagnostic fragment ions that facilitate structural confirmation. libretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are used to identify the functional groups present in a compound. scitepress.orgnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. kurouskilab.com The IR spectrum of this compound would be characterized by several key absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibrations of its two hydroxyl groups. The C-H stretching vibrations of the aliphatic steroid backbone appear in the 2850-3000 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of signals, including strong C-O stretching bands (typically 1000-1200 cm⁻¹) associated with the hydroxyl groups and the spiroketal ether linkages. researchgate.net

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net While IR spectroscopy is more sensitive to polar functional groups like C=O and O-H, Raman spectroscopy is particularly sensitive to non-polar bonds, such as the C-C bonds that form the molecular backbone. scitepress.org The Raman spectrum of this compound would therefore provide detailed information about the vibrations of its carbon skeleton.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. nih.gov The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds. This absorption pattern creates a unique spectral fingerprint for the compound.

For this compound, as a steroidal sapogenin, the FTIR spectrum is expected to display several characteristic absorption bands corresponding to its key functional groups. Analysis of saponin-containing plant extracts has consistently revealed distinct peaks that signify the underlying steroidal structure. eajournals.orgeajournals.org

Expected FTIR Spectral Data for this compound:

Based on the analysis of related steroidal saponins (B1172615), the following absorption peaks are anticipated for this compound nih.goveajournals.orgresearchgate.net:

-OH (Hydroxyl) Group: A broad and strong absorption band is expected in the region of 3300-3500 cm⁻¹. This is due to the stretching vibration of the hydroxyl group present in the steroidal skeleton.

C-H (Alkyl) Groups: Multiple sharp peaks are anticipated in the 2850-2960 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of C-H bonds in the methylene (-CH₂) and methyl (-CH₃) groups of the steroid nucleus and side chain. nih.gov

C=C (Alkene) Group: If any double bonds are present in the steroidal rings, a weak to medium absorption would appear around 1620-1680 cm⁻¹. nih.gov

C-O (Ether and Alcohol) Groups: Strong absorption bands between 1000 cm⁻¹ and 1200 cm⁻¹ are characteristic of C-O stretching vibrations. These are particularly significant for identifying the spiroketal side chain, a defining feature of sapogenins, and the C-O bond of the hydroxyl group. eajournals.org

The region below 1500 cm⁻¹ is known as the "fingerprint region." The complex pattern of peaks in this area is unique to each molecule and can be used for definitive identification by comparing it to a reference spectrum. eajournals.org

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

|---|---|---|---|

| 3300-3500 | -OH (Alcohol) | O-H Stretch | Strong, Broad |

| 2850-2960 | -CH₃, -CH₂ (Alkyl) | C-H Stretch | Medium to Strong |

| 1620-1680 | C=C (Alkene) | C=C Stretch | Weak to Medium (if present) |

| 1000-1200 | C-O (Spiroketal, Alcohol) | C-O Stretch | Strong |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FTIR. acs.org It involves illuminating a sample with a monochromatic laser beam and detecting the inelastically scattered light. The frequency shifts in the scattered light correspond to the vibrational modes of the molecules in the sample. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and symmetric vibrations.

Expected Raman Spectral Features for this compound:

C-C Stretching: Strong bands in the 800-1200 cm⁻¹ region would correspond to the C-C bond vibrations of the steroid rings.

C-H Bending and Stretching: The spectrum would also feature bands related to C-H bending (around 1350-1470 cm⁻¹) and stretching (2800-3000 cm⁻¹) vibrations.

Spiroketal Group: The characteristic vibrations of the spiroketal side chain would produce distinct peaks, aiding in the confirmation of the sapogenin structure.

Raman spectroscopy is a powerful tool for studying molecular structure, and its application to this compound would offer a more complete vibrational profile when used in conjunction with FTIR. acs.org

Other Spectroscopic and Diffraction Techniques

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. amhsr.org This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is primarily used to detect the presence of chromophores, which are parts of a molecule with conjugated π-systems or atoms with non-bonding electrons.

Standard steroidal saponins and sapogenins like this compound typically lack extensive conjugated systems. nih.gov Therefore, they are not expected to show strong absorption in the visible or near-UV region. However, some studies on crude saponin (B1150181) extracts from various plants have reported UV absorption maxima. For instance, extracts from wild yam and ginger showed main absorption peaks around 367-369 nm. eajournals.orgeajournals.org It is important to note that these absorptions in crude extracts may be due to other phytochemicals present and not the steroidal saponin itself, which generally lacks a specific chromophore for UV-Vis detection. nih.gov A study on triterpenoid (B12794562) saponins noted a prominent absorption peak at 215 nm, which is in the far-UV region. mdpi.com

| Wavelength (λmax) | Electronic Transition | Notes |

|---|---|---|

| ~210-220 nm | σ → σ* or n → σ* | Expected for saturated steroidal systems. Strong absorption is unlikely in the standard UV-Vis range (200-800 nm). |

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.com When a beam of X-rays strikes a crystal, the atoms scatter the X-rays in a predictable pattern based on their arrangement. By analyzing the angles and intensities of these diffracted beams, a precise model of the electron density and thus the atomic positions within the crystal lattice can be generated. mdpi.com

While a specific crystal structure for this compound is not available in the reviewed literature, XRD analysis would be essential for its complete structural elucidation. The process would involve:

Crystallization: Growing a single crystal of pure this compound of sufficient size and quality.

Data Collection: Mounting the crystal in an X-ray diffractometer and collecting the diffraction pattern.

Structure Solution and Refinement: Using computational methods to solve the phase problem and refine the atomic positions to fit the experimental data.

XRD analysis of saponin-containing extracts has shown them to be largely amorphous. eajournals.orgeajournals.org However, analysis of a purified, crystalline saponin-containing complex has been performed, yielding specific crystallographic data. google.com For this compound, a successful XRD study would provide precise bond lengths, bond angles, and conformational details of the steroid rings and the spiroketal side chain.

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule. |

| Intermolecular Interactions | Details on hydrogen bonding and van der Waals packing in the crystal. |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within a material. wikipedia.org The sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. wikipedia.orgtib.eu

Specific XPS data for this compound has not been reported. However, as an organic molecule composed of carbon, hydrogen, and oxygen, an XPS survey scan would be expected to show peaks corresponding to Carbon (C 1s) and Oxygen (O 1s). Hydrogen cannot be detected by XPS.

High-resolution scans of the C 1s and O 1s regions would provide information about the chemical environment of these atoms.

C 1s Spectrum: The C 1s peak would be a composite of several components corresponding to the different types of carbon atoms in this compound: C-C/C-H bonds in the steroid backbone, and C-O bonds associated with the hydroxyl and spiroketal functionalities.

O 1s Spectrum: The O 1s peak would similarly show components related to the different oxygen environments, such as the hydroxyl (-OH) group and the ether-like oxygens in the spiroketal ring.

Elemental analysis of crystalline steroidal saponin complexes has indicated an elemental composition of approximately 54-58% Carbon, 6-10% Hydrogen, and 34-38% Oxygen by weight. google.com XPS would provide a surface-specific confirmation of these elemental ratios (excluding hydrogen).

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| Carbon | C 1s | ~284.8 | C-C, C-H (adventitious carbon reference) |

| ~286.5 | C-O (Alcohol, Ether) | ||

| Oxygen | O 1s | ~532.8 | C-O (Alcohol, Ether) |

Biological Activities and Molecular Mechanisms Pre Clinical Focus

Anti-Inflammatory Effects

The anti-inflammatory activities of phytochemicals from the Yucca genus are attributed to their ability to modulate key signaling pathways and mediators involved in the inflammatory response. nih.govnih.gov

Phytochemicals found in the Yucca genus have been shown to decrease the concentration of several key pro-inflammatory cytokines that drive inflammatory processes. nih.govnih.govdntb.gov.ua Research indicates a notable reduction in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govnih.govdntb.gov.ua These cytokines are pivotal in the amplification of inflammatory reactions; for instance, TNF-α and IL-1β can trigger the canonical activation of the NF-κB pathway. nih.gov The JNK pathway, which is related to chronic inflammatory disorders, also regulates pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov

Table 1: Effect of Yucca Genus Phytochemicals on Pro-Inflammatory Cytokines

| Cytokine | Observed Effect | Implication in Inflammation |

|---|---|---|

| TNF-α | Decrease in concentration nih.govnih.gov | A primary mediator of acute inflammation. |

| IL-6 | Decrease in concentration nih.govnih.gov | Involved in both acute and chronic inflammation. |

| IL-1β | Decrease in concentration nih.govnih.gov | A potent pro-inflammatory cytokine that mediates a wide range of immune responses. |

A primary mechanism for the anti-inflammatory effects of Yucca phytochemicals is the inhibition of the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.govnih.govdntb.gov.ua

The NF-κB pathway is a critical regulator of genes involved in inflammation. researchgate.net Yucca compounds can interrupt this pathway by preventing the phosphorylation of IκBα, the inhibitory subunit of NF-κB. nih.gov This action prevents the release and translocation of NF-κB dimers into the nucleus, thereby blocking the transcription of pro-inflammatory proteins. nih.gov

The MAPK signaling family, which includes the p38 MAPK, JNK, and ERK1/2 pathways, is also triggered by pro-inflammatory cytokines and plays a crucial role in the inflammatory response. nih.govnih.gov Phytochemicals from the Yucca genus have been found to reduce the phosphorylation of p38, which in turn inhibits this signaling cascade. nih.gov The p38 pathway partially modulates the activation of transcription factors that interact with NF-κB, linking these two crucial inflammatory systems. nih.gov

Table 2: Modulation of Inflammatory Signaling Pathways by Yucca Genus Phytochemicals

| Pathway | Target | Mechanism of Action |

|---|---|---|

| NF-κB | IκBα Phosphorylation | Inhibition prevents the release of NF-κB dimers for nuclear translocation. nih.gov |

| p38 MAPK | p38 Phosphorylation | Reduction in phosphorylation inhibits the downstream pro-inflammatory response. nih.gov |

| JNK | JNK Activation | Phytochemicals can decrease the activation of this pathway, reducing pro-inflammatory cytokine regulation. nih.gov |

The anti-inflammatory properties of Yucca phytochemicals are also linked to the inhibition of arachidonic acid metabolism. nih.govresearchgate.net Arachidonic acid is a precursor molecule that is converted by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting arachidonic acid metabolism, these compounds can effectively reduce the synthesis of these inflammatory agents. researchgate.net

Protein denaturation is a recognized cause of inflammation. medwinpublishers.com In inflammatory conditions, proteins can lose their structure and function, contributing to the pathological process. medwinpublishers.comnih.gov The ability of a compound to inhibit protein denaturation is considered a potential indicator of its anti-inflammatory activity. nih.gov The in vitro assay for inhibiting heat-induced albumin denaturation is a widely used screening method to identify potential anti-inflammatory agents. rjpbcs.comjchr.orgrjptonline.org Agents that can prevent the denaturation of proteins like egg albumin or bovine serum albumin may possess stabilizing effects on protein structures under inflammatory stress. medwinpublishers.comjchr.org

The anti-inflammatory effects of compounds are often evaluated in established preclinical animal models. ijpras.com

Paw Edema Models: The carrageenan-induced paw edema model in rodents is a standard method for evaluating acute inflammation. researchgate.netnih.govphytopharmajournal.com The injection of carrageenan, an irritant, into the paw induces a biphasic inflammatory response characterized by swelling (edema), which can be measured over several hours. researchgate.netnih.gov This model allows for the assessment of a compound's ability to reduce this acute edematous response. researchgate.net

Granuloma Models: Chronic inflammation is often studied using the cotton pellet-induced granuloma model. neliti.comijpsonline.com In this subacute model, sterile cotton pellets are implanted subcutaneously in rodents, leading to the formation of granulomatous tissue over several days. neliti.commdpi.comresearchgate.net The weight of the dried granuloma tissue formed around the pellet serves as a measure of the proliferative phase of inflammation. neliti.comijpsonline.com A reduction in the dry weight of the granuloma indicates an anti-proliferative or anti-inflammatory effect. mdpi.comnih.gov

Antioxidant Properties

Beyond their anti-inflammatory effects, phytochemicals from the Yucca genus possess significant antioxidant properties. These activities are crucial as oxidative stress is closely linked with inflammation. The antioxidant mechanisms include direct free radical scavenging and the modulation of endogenous antioxidant enzyme systems. nih.govnih.gov

These compounds demonstrate free radical scavenging activity, which reduces the concentration of damaging oxidative molecules like malondialdehyde (MDA), a marker of lipid peroxidation. nih.govresearchgate.net Furthermore, Yucca phytochemicals can activate the Nuclear factor erythroid 2-related factor (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and anti-inflammatory proteins. nih.gov Activation of Nrf2 leads to an increase in the concentration and activity of key antioxidant enzymes, including Glutathione peroxidase (GPx), Catalase (CAT), and Superoxide dismutase (SOD). nih.govnih.gov

Table 3: Antioxidant Mechanisms of Yucca Genus Phytochemicals

| Mechanism | Details | Key Molecules/Enzymes Involved |

|---|---|---|

| Free Radical Scavenging | Direct neutralization of reactive oxygen species. nih.govnih.gov | Malondialdehyde (MDA) |

| Activation of Nrf2 Pathway | Upregulation of endogenous antioxidant defenses. nih.govnih.gov | Nrf2, Keap1 |

| Increase in Antioxidant Enzymes | Enhanced enzymatic neutralization of free radicals. nih.govnih.gov | Glutathione peroxidase (GPx), Catalase (CAT), Superoxide dismutase (SOD) |

Antiproliferative and Cytotoxic Activities in Cellular Models

The exploration of natural compounds for their potential to inhibit cancer cell growth is a significant area of pharmacological research. This often involves in vitro studies to determine a compound's ability to halt the proliferation of cancer cell lines and induce cell death.

The antiproliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. nih.gov While numerous studies have reported the cytotoxic activities of various plant extracts and isolated phytochemicals against a range of cancer cell lines, specific IC50 values for Yuccagenin are not well-documented in publicly available preclinical research. The determination of these values is a critical first step in assessing the potential of this compound as an anticancer agent.

Interactive Data Table: Antiproliferative Activity of Selected Compounds (Illustrative)

Note: This table is for illustrative purposes to show how such data is typically presented. Specific data for this compound is not currently available.

| Compound | Cancer Cell Line | IC50 (µM) |

| Doxorubicin | MCF-7 (Breast) | 0.5 - 2 |

| Cisplatin | A549 (Lung) | 3 - 10 |

| This compound | Data Not Available | Data Not Available |

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. This can occur through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of protease enzymes that execute cell death. nih.govresearchgate.net

The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8. The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which then activates initiator caspase-9. nih.gov These initiator caspases then activate executioner caspases, such as caspase-3, which carry out the dismantling of the cell. nih.gov

Currently, there is a lack of specific preclinical studies demonstrating the ability of this compound to induce apoptosis in cancer cells. Research is needed to investigate whether this compound can modulate the expression of key apoptotic proteins, such as those in the Bcl-2 family, or activate the caspase cascade through either the death receptor or mitochondrial pathways.

In vivo studies, often utilizing animal models such as xenografts, are essential for evaluating the therapeutic potential of a compound in a living organism. In a typical xenograft model, human cancer cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth is monitored. hiroshima-u.ac.jpnih.gov

To date, there are no published preclinical in vivo studies that have specifically investigated the effect of this compound on tumor growth. Such studies would be necessary to validate any promising in vitro findings and to understand the compound's efficacy in a more complex biological system.

Antidiabetic and Metabolic Modulatory Effects

The insulin signaling pathway is a complex cascade of molecular events that begins with insulin binding to its receptor on the cell surface. This triggers a series of phosphorylation events, including the activation of phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt). The PI3K/Akt pathway plays a central role in mediating many of insulin's metabolic effects, including the translocation of glucose transporter 4 (GLUT4) to the cell membrane, which facilitates glucose uptake into muscle and fat cells. nih.govnih.govijbs.com

While some saponins (B1172615) have been reported to have antidiabetic properties, there is a lack of specific preclinical evidence to suggest that this compound enhances glucose uptake or modulates the insulin signaling pathway. Further research is required to explore whether this compound can influence key components of this pathway, such as PI3K and Akt, and thereby affect glucose metabolism.

Modulation of Carbohydrate Metabolism Enzymes

This compound, a steroidal sapogenin, has been associated with effects on carbohydrate metabolism. The broader class of saponins is recognized for its potential hypoglycemic activities, which are often achieved through the modulation of key enzymes involved in carbohydrate breakdown and absorption. While specific studies detailing this compound's direct interaction with enzymes such as α-glucosidase and α-amylase are not extensively detailed in current literature, the general mechanism for similar saponins involves the inhibition of these enzymes. By slowing the digestion of carbohydrates, these compounds can help regulate postprandial blood glucose levels. The activities of enzymes like sucrose synthase, invertase, and phosphoenolpyruvate carboxylase are crucial in carbon metabolism, and compounds that influence these pathways can have significant metabolic effects nih.govresearchgate.net.

Table 1: Potential Enzyme Targets in Carbohydrate Metabolism

| Enzyme Class | Potential Action by Saponins | Implication for Metabolism |

|---|---|---|

| Glycoside Hydrolases (e.g., α-amylase, α-glucosidase) | Inhibition | Decreased breakdown of complex carbohydrates into absorbable sugars. |

This table outlines the generally understood mechanisms for saponins; specific quantitative data on this compound's enzymatic modulation is a subject for further research.

Reduction of Hepatic Gluconeogenesis

Hepatic gluconeogenesis, the process of generating glucose in the liver from non-carbohydrate substrates, is a critical pathway in maintaining blood glucose homeostasis. In metabolic disorders, this pathway can be pathologically upregulated. The potential hypoglycemic effect of compounds like this compound is linked to the inhibition of this process. The primary mechanism for reducing hepatic glucose output involves the suppression of key gluconeogenic enzymes, namely Phosphoenolpyruvate carboxykinase (PEPCK) and Glucose-6-phosphatase (G6Pase) plos.org.

Compounds that inhibit hepatic gluconeogenesis often act by modulating signaling pathways that control the gene expression of these enzymes, such as the AMP-activated protein kinase (AMPK) pathway plos.orgresearchgate.net. Activation of AMPK can suppress the transcription of PEPCK and G6Pase, thereby reducing glucose production plos.orgresearchgate.net. While compounds like metformin and berberine are known to inhibit hepatic gluconeogenesis through these mechanisms, specific studies confirming this compound's direct action on the AMPK pathway and subsequent downregulation of PEPCK and G6Pase are still needed to fully elucidate its role plos.orgnih.govnih.govresearchgate.net.

Hypocholesterolemic Mechanisms (e.g., bile acid binding)

This compound is reported to possess hypocholesterolemic properties, a characteristic attributed to many saponins. The primary proposed mechanism is the binding of bile acids in the gastrointestinal tract researchgate.net. Bile acids, which are synthesized in the liver from cholesterol, are essential for the digestion and absorption of dietary fats researchgate.net. After secretion into the intestine, they are predominantly reabsorbed and returned to the liver via enterohepatic circulation researchgate.net.

By forming insoluble complexes with bile acids, this compound can interrupt this recirculation process, leading to increased fecal excretion of bile acids researchgate.netnih.gov. This loss of bile acids prompts the liver to upregulate the synthesis of new bile acids from its intracellular cholesterol pool to maintain digestive function. This compensatory mechanism involves the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis nih.gov. The increased conversion of cholesterol to bile acids leads to a depletion of hepatic cholesterol stores, which in turn stimulates the liver to increase its uptake of LDL cholesterol from the circulation, ultimately lowering plasma cholesterol levels.

Table 2: Hypocholesterolemic Mechanism of Action

| Step | Mechanism | Consequence |

|---|---|---|

| 1 | This compound binds to bile acids in the intestine. | Formation of insoluble complexes. |

| 2 | Prevents reabsorption of bile acids. | Increased fecal excretion of bile acids. |

| 3 | Liver increases synthesis of new bile acids from cholesterol. | Upregulation of CYP7A1 enzyme activity. |

| 4 | Hepatic cholesterol stores are depleted. | Increased expression of LDL receptors on liver cells. |

Anti-Protozoal Activity

Saponins, including this compound, are known for their antimicrobial properties, which extend to anti-protozoal activity. The fundamental mechanism of this action is their ability to interact with and disrupt cellular membranes nih.gov. The sterol components of protozoal cell membranes are the primary targets for many saponins.

The proposed mechanism involves the hydrophobic steroid or triterpenoid (B12794562) backbone of the saponin (B1150181) molecule intercalating into the lipid bilayer of the protozoal membrane. The hydrophilic sugar chains then remain on the exterior. This interaction is thought to lead to the formation of pores or channels in the membrane, compromising its integrity nih.gov. This disruption leads to increased membrane permeability, leakage of essential intracellular components such as ions and small molecules, and ultimately, cell lysis and death nih.gov. The specificity of this action is often attributed to the affinity of saponins for cholesterol and other sterols present in the target cell membranes.

Other Biological Effects (e.g., Immunomodulatory, Antinociceptive)

Beyond its metabolic and antimicrobial activities, this compound is associated with other significant biological effects, notably immunomodulation and antinociception.